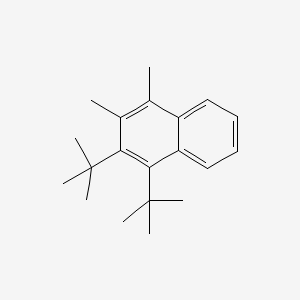

Bis(1,1-dimethylethyl)dimethylnaphthalene

Description

Significance of Polyalkylated Naphthalene (B1677914) Frameworks in Chemical Research

Polyalkylated naphthalenes (PANs) are a specific class of substituted naphthalenes that have garnered significant attention due to their exceptional thermal and oxidative stability. nist.gov The presence of multiple alkyl groups on the naphthalene ring system enhances their utility as high-performance synthetic fluids and lubricants. canterbury.ac.nz The electron-rich conjugated naphthalene ring is capable of absorbing and dispersing energy, which contributes to their inherent stability. nist.gov

Research into polyalkylated naphthalenes has demonstrated a clear correlation between their structural characteristics—such as alkyl chain length, branching, and the number of alkyl groups—and their physical properties, including viscosity, pour point, and thermo-oxidative stability. canterbury.ac.nz This tunability makes them valuable in applications where materials are subjected to extreme conditions. Furthermore, the steric bulk of the alkyl groups can be strategically employed to control intermolecular interactions and molecular packing, which is a key consideration in the design of organic semiconductors and other functional materials. canterbury.ac.nz

Overview of Steric Hindrance Effects in Aromatic Systems within Contemporary Synthetic Design

Steric hindrance is a fundamental concept in organic chemistry that describes the influence of the spatial arrangement of atoms on the reactivity and properties of a molecule. In contemporary synthetic design, steric effects are strategically utilized to control reaction outcomes, stabilize reactive intermediates, and dictate the three-dimensional structure of complex molecules.

In aromatic systems like naphthalene, bulky substituents can impose significant steric strain, leading to distortions of the planar aromatic ring. nih.gov This distortion can alter the electronic properties of the molecule by affecting π-orbital overlap. For instance, steric repulsion between peri-substituents (at the 1 and 8 positions) on a naphthalene ring can lead to both vertical and horizontal distortions of the naphthalene plane. nih.gov

Furthermore, steric hindrance plays a crucial role in directing the regioselectivity of chemical reactions. The presence of bulky groups can shield certain positions on the aromatic ring, preventing reactions from occurring at those sites and favoring substitution at less sterically encumbered positions. This principle is widely exploited in the synthesis of complex organic molecules to achieve high levels of selectivity. The interplay between steric and electronic effects of substituents is a key consideration in the rational design of functional organic materials. researchgate.net

Positioning of Bis(1,1-dimethylethyl)dimethylnaphthalene within Advanced Organic Synthesis and Materials Science Contexts

This compound, a polyalkylated naphthalene, is positioned at the intersection of advanced organic synthesis and materials science. Its structure, featuring two bulky tert-butyl groups and two methyl groups on the naphthalene core, suggests a compound with significant steric hindrance and enhanced stability. The tert-butyl groups, in particular, are known to influence the molecule's reactivity and intermolecular interactions. researchgate.net

In the context of advanced organic synthesis, this compound can serve as a building block for more complex supramolecular structures. The defined substitution pattern and the steric bulk of the substituents can be used to control the assembly of molecules in the solid state, which is crucial for the development of crystalline materials with desired properties.

In materials science, sterically hindered naphthalene derivatives are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The bulky groups can prevent close packing of molecules, which can help to reduce aggregation-induced quenching of fluorescence and improve the efficiency and stability of devices. researchgate.net The specific isomer, this compound, is a subject of research for its potential in these applications, leveraging the stability and steric effects inherent to its polyalkylated naphthalene framework. researchgate.net

Detailed Research Findings

While specific research findings for this compound are not extensively detailed in publicly accessible literature, a comprehensive understanding of its properties can be inferred from the study of its isomers and related polyalkylated naphthalenes. The following sections present data and analysis based on these closely related compounds.

Physicochemical Properties

The physical and chemical properties of polyalkylated naphthalenes are heavily influenced by the nature and position of the alkyl substituents. The introduction of bulky tert-butyl groups is expected to significantly impact the melting point, boiling point, and solubility of the compound.

| Property | Value for 2,6-Bis(1,1-dimethylethyl)naphthalene | Predicted Trend for this compound |

|---|---|---|

| Molecular Formula | C18H24 | C20H28 |

| Molecular Weight | 240.38 g/mol | ~268.44 g/mol |

| Melting Point | Data not readily available | Expected to be a solid at room temperature with a relatively high melting point due to molecular symmetry and size. |

| Boiling Point | Data not readily available | Expected to have a high boiling point due to its molecular weight and van der Waals forces. |

| Solubility | Likely soluble in nonpolar organic solvents. | Expected to be soluble in nonpolar organic solvents like hexane (B92381) and toluene, and poorly soluble in polar solvents like water. |

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the structural elucidation of organic compounds. While the specific spectra for this compound are not available, we can predict the key features based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the methyl protons, and the protons of the tert-butyl groups. The chemical shifts of the aromatic protons would be influenced by the positions of the alkyl substituents. The tert-butyl protons would appear as a sharp singlet, likely in the upfield region (around 1.3-1.5 ppm). The methyl protons would also appear as a singlet in the aromatic methyl region (around 2.3-2.6 ppm).

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons of the naphthalene core, the methyl carbons, and the quaternary and methyl carbons of the tert-butyl groups. The chemical shifts of the naphthalene carbons would provide information about the substitution pattern.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl and tert-butyl groups, which is a common fragmentation pathway for alkylated aromatic compounds.

| Spectroscopic Technique | Predicted Key Features for this compound |

|---|---|

| ¹H NMR | - Aromatic proton signals in the range of 7.0-8.0 ppm.

|

| ¹³C NMR | - Aromatic carbon signals in the range of 120-140 ppm.

|

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺).

|

Properties

CAS No. |

85650-87-9 |

|---|---|

Molecular Formula |

C20H28 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

1,2-ditert-butyl-3,4-dimethylnaphthalene |

InChI |

InChI=1S/C20H28/c1-13-14(2)17(19(3,4)5)18(20(6,7)8)16-12-10-9-11-15(13)16/h9-12H,1-8H3 |

InChI Key |

OMLQMAOLMRPWAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=CC=CC=C12)C(C)(C)C)C(C)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Bis 1,1 Dimethylethyl Dimethylnaphthalene and Its Derivatives

Strategic Approaches to Naphthalene (B1677914) Core Functionalization

The functionalization of the naphthalene ring is a foundational aspect of synthesizing its derivatives. The inherent reactivity of naphthalene, which is greater than that of benzene (B151609) in electrophilic substitution reactions, provides a basis for various synthetic routes. libretexts.org However, achieving specific substitution patterns, especially in polysubstituted products, necessitates advanced methods beyond classical electrophilic aromatic substitution.

Directed Ortho-Metalation and Related Aryl Coupling Strategies

Directed ortho-metalation (DoM) offers a powerful and regioselective method for the functionalization of aromatic rings. unblog.fr This strategy involves the use of a directing metalation group (DMG), which is a Lewis basic moiety that coordinates to an organolithium reagent. baranlab.org This coordination facilitates the deprotonation of the nearest ortho-position on the aromatic ring, generating a stabilized aryllithium intermediate that can be trapped by various electrophiles. baranlab.orgnih.gov

For naphthalene systems, DMGs such as N,N-diethyl-O-naphthyl-2-carbamate have been successfully employed to direct metalation to specific positions. nih.gov The choice of the organolithium base and reaction conditions is critical for achieving high regioselectivity. Common bases include lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (s-BuLi/TMEDA). nih.govnih.gov

Table 1: Reagents in Directed ortho-Metalation of Naphthalene Derivatives

| Directing Group | Base System | Position Functionalized | Reference |

|---|---|---|---|

| N,N-diethyl-O-naphthyl-2-carbamate | LiTMP | C3 | nih.gov |

| N,N-diethyl-O-naphthyl-2-carbamate | s-BuLi/TMEDA | C1 | nih.gov |

Following the regioselective metalation, the resulting organometallic intermediate can be functionalized through reactions with various electrophiles to introduce alkyl, silyl, or halo groups. Furthermore, these functionalized naphthalenes can serve as substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional aryl or alkyl substituents. nih.govnih.gov This sequential approach of DoM followed by cross-coupling provides a versatile pathway to complex, polysubstituted naphthalene derivatives.

Electrophilic Aromatic Substitution Pathways to Sterically Hindered Naphthalenes

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents onto a naphthalene core. The naphthalene ring system is more reactive than benzene, but controlling the position of substitution can be complex. libretexts.org Substitution can occur at the α-position (1, 4, 5, 8) or the β-position (2, 3, 6, 7). The α-position is generally the kinetically favored site of attack due to the formation of a more stable carbocation intermediate (a Wheland intermediate) that preserves the aromaticity of one of the rings. libretexts.orgwordpress.comyoutube.com

However, for sterically demanding electrophiles or under conditions of thermodynamic control (e.g., higher temperatures), substitution at the less hindered β-position is often favored. wordpress.comyoutube.com The product of β-substitution is thermodynamically more stable due to reduced steric repulsion with the hydrogen atom at the peri-position (the 8-position for a 1-substituent). wordpress.com

Friedel-Crafts alkylation is a common EAS reaction used to introduce alkyl groups. The synthesis of di-tert-butylnaphthalene, a key precursor, can be achieved through the reaction of naphthalene with a tert-butylating agent like chloro-tert-butane or tert-butanol (B103910) in the presence of an acid catalyst. rsc.orgchemicalbook.comrsc.org Traditional Lewis acid catalysts such as aluminum trichloride (B1173362) (AlCl₃) are effective. chemicalbook.com

When installing substituents onto an already substituted naphthalene, such as a dimethylnaphthalene, the existing methyl groups act as activating, ortho-, para-directing groups. For instance, the Friedel-Crafts acetylation of 2,6-dimethylnaphthalene (B47086) primarily yields substitution at the C1 and C3 positions. rsc.org The synthesis of a sterically crowded molecule like bis(1,1-dimethylethyl)dimethylnaphthalene via EAS would require careful selection of starting materials and conditions to navigate the strong directing and steric hindrance effects of the four alkyl groups. pnas.orgnih.gov

Cycloaddition Reactions for Naphthalene Ring Formation with Alkyl Substituents

An alternative to functionalizing a pre-existing naphthalene ring is to construct the bicyclic aromatic system with the desired substituents already incorporated. Cycloaddition reactions provide a powerful means to achieve this, offering access to substitution patterns that may be difficult to obtain through other methods.

The Diels-Alder [4+2] cycloaddition reaction is a prominent strategy. nih.gov For example, highly functionalized 2-pyrones can react with a wide range of aryne intermediates to provide multisubstituted naphthalenes following a decarboxylative aromatization step. rsc.org This method allows for the synthesis of diverse naphthalenes with various functionalities. rsc.org

Other notable cycloaddition strategies include:

Acid-catalyzed bisannulation: This reaction involves the treatment of benzenediacetaldehydes with alkynes in the presence of an acid catalyst like B(C₆F₅)₃ to form sterically hindered phenanthrenes, with naphthalene derivatives as key intermediates. nih.gov

Metal-catalyzed cyclizations: Gold(I)-catalyzed cyclization of alkenyl carbonyl compounds can produce a variety of substituted naphthalenes. nih.gov Rhodium-catalyzed [2+2+2] cycloaddition of 1,6-diynes with monoynes is another atom-efficient method for synthesizing densely substituted aromatic rings, which can be applied to naphthalene systems. acs.org

These methods allow for the strategic placement of alkyl groups during the ring-forming process, providing a convergent approach to sterically hindered naphthalene derivatives.

Regioselective Installation of Bulky tert-Butyl and Methyl Groups

The precise placement of multiple alkyl groups on the naphthalene core is governed by the interplay of catalyst properties, reaction conditions, and the intrinsic electronic and steric characteristics of the substrates.

Catalytic Systems for Controlled Alkylation

The regioselectivity of naphthalene alkylation can be significantly controlled through the use of specific catalytic systems, with solid acid catalysts, particularly zeolites, being highly effective. researchgate.net Zeolites are microporous aluminosilicates whose well-defined pore structures can impart shape selectivity to catalytic reactions. researchgate.net This means the catalyst can control which isomers are formed based on their fit within the catalyst's pores.

In the tert-butylation of naphthalene, zeolites such as H-Mordenite (HM) and HY have demonstrated high regioselectivity for the formation of 2,6-di-tert-butylnaphthalene (B165587) (2,6-DTBN), a valuable polymer precursor. rsc.orgrsc.org The linear shape of the 2,6-isomer allows it to form preferentially within the constrained channels of certain zeolites, while the formation of bulkier isomers is suppressed. rsc.org

Research has shown that modifying these zeolites can further enhance selectivity. For example, dealumination of H-Mordenite has been optimized to produce 2,6-DTBN in 60% yield with a high 2,6/2,7 isomer ratio. rsc.org Similarly, modifying HY zeolites with cerium can passivate strong acid sites on the external surface of the catalyst, which reduces non-selective side reactions like dealkylation and isomerization, thereby maintaining high selectivity for 2,6-DTBN. rsc.org

Table 2: Zeolite-Catalyzed tert-Butylation of Naphthalene for 2,6-Di-tert-butylnaphthalene (2,6-DTBN) Production

| Catalyst | Modifying Agent | Key Finding | Reference |

|---|---|---|---|

| H-Mordenite (HM) | Dealumination | Optimized to give 60% yield of 2,6-DTBN with a 2,6/2,7 ratio over 50. | rsc.org |

While zeolites offer excellent control, other catalytic systems like ionic liquids (e.g., Et₃NHCl–AlCl₃) and heteropolyacids have also been employed for naphthalene alkylation, though often with different selectivity profiles. researchgate.netresearchgate.net

Steric and Electronic Control in Substituent Introduction

The final substitution pattern of any polysubstituted naphthalene is a result of the competition between electronic and steric factors.

Electronic Control: The α-positions of the naphthalene ring are inherently more electron-rich and thus more reactive towards electrophiles, leading to the kinetically preferred product. libretexts.org When activating groups like methyl substituents are present, they further enhance the reactivity of their ortho and para positions, strongly influencing the site of subsequent substitution. rsc.org

Steric Control: Steric hindrance plays a crucial role, especially when introducing bulky groups like tert-butyl. Large substituents are disfavored at the α-position due to steric clashes with the peri-hydrogen. wordpress.com This often leads to the formation of the thermodynamically more stable β-substituted product, particularly at higher reaction temperatures which allow for equilibrium to be reached. libretexts.orgwordpress.com In Friedel-Crafts reactions, the size of the electrophile-catalyst complex can also dictate an attack at the less sterically encumbered β-position. wordpress.com

The synthesis of a molecule like this compound requires a careful balancing of these effects. For example, starting with a specific dimethylnaphthalene isomer would electronically activate certain positions for the subsequent tert-butylation. However, the immense steric bulk of the incoming tert-butyl groups would likely override these electronic preferences, forcing substitution at the most sterically accessible positions, leading to a thermodynamically controlled product distribution.

Purification and Isolation Techniques for Complex Naphthalene Adducts

The purification and isolation of complex naphthalene adducts, particularly sterically hindered isomers, are critical steps in their synthesis and characterization. Due to the similar physical and chemical properties of isomers, a single purification method is often insufficient. nih.gov A combination of techniques is typically employed to achieve high purity.

Crystallization:

Crystallization is a fundamental technique for the purification of naphthalene derivatives. For instance, the separation of 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN) and 2,7-DIPN, which have very similar properties, is a significant challenge in the purification of DIPN isomers. nih.gov Melt crystallization and solution crystallization are two common approaches. Solution crystallization using solvents like methanol (B129727) has been shown to be effective in upgrading the purity of naphthalene crystals to over 99.9 wt%. researchgate.net A historical method for purifying naphthalene involves dissolving the impure compound in a mixture of methanol, thiophene, and water, followed by cooling to crystallize the naphthalene while impurities remain in the eutectic mixture. google.com

Chromatographic Methods:

Chromatography is a powerful tool for the separation of complex mixtures of naphthalene isomers.

Gas Chromatography (GC): GC is widely used for the analysis and separation of volatile naphthalene derivatives. The separation of diisopropylnaphthalene (DIPN) isomers has been extensively studied using GC, often coupled with mass spectrometry (GC-MS) for identification. nih.gov While GC can separate many isomers, baseline separation of closely related isomers like 2,6-DIPN and 2,7-DIPN can be difficult with standard columns. nih.gov Two-dimensional gas chromatography (GCxGC) offers enhanced separation capabilities for complex isomeric mixtures. acs.org

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is another effective technique for the separation of naphthalene derivatives. rdd.edu.iq By optimizing parameters such as the mobile phase composition, pH, and column temperature, it is possible to achieve good resolution of various polycyclic aromatic hydrocarbons, including naphthalene. rdd.edu.iq

The following table summarizes the key aspects of these purification techniques for naphthalene derivatives.

| Purification Technique | Principle | Application Example | Advantages | Limitations |

| Solution Crystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Purification of naphthalene from coal tar distillate using methanol. researchgate.net | Can achieve high purity ( >99.9%); scalable. | Solvent selection can be challenging; potential for product loss in the mother liquor. |

| Melt Crystallization | Separation based on the difference in melting points between the desired compound and impurities. | Separation of 2,6-DIPN and 2,7-DIPN. nih.gov | Solvent-free process; can be highly efficient for specific isomer pairs. | Limited by the phase diagram of the mixture; may require multiple stages. |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Analysis and isolation of diisopropylnaphthalene isomers. nih.gov | High resolution for volatile compounds; can be coupled with mass spectrometry for identification. | Not suitable for non-volatile or thermally labile compounds; limited sample capacity for preparative applications. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of compounds between a stationary phase and a liquid mobile phase under high pressure. | Separation of polycyclic aromatic hydrocarbons. rdd.edu.iq | Versatile for a wide range of compounds; can be used for both analytical and preparative separations. | Can be solvent-intensive; may require method development to optimize separation. |

Synthetic Routes to Stereoisomers and Enantiomerically Pure this compound Analogues

The synthesis of stereoisomers and enantiomerically pure analogues of complex naphthalene derivatives is an active area of research, driven by the demand for chiral materials and catalysts. While specific methods for this compound are not detailed, several general strategies for the asymmetric synthesis of chiral naphthalenes can be considered.

Catalytic Asymmetric Dearomatization:

Catalytic asymmetric dearomatization (CADA) has emerged as a powerful method for constructing enantioenriched cyclic systems from planar aromatic compounds. nih.gov An enantioselective dearomative cyclopropanation of naphthalenes using a chiral dirhodium carboxylate catalyst can produce polycyclic compounds with high enantioselectivity (up to 99% ee). rsc.org This approach creates multiple stereogenic centers in a single step.

Diels-Alder Reactions:

The Diels-Alder reaction is a classic method for the construction of cyclic systems. A Ni(II)-catalyzed Diels-Alder reaction of isobenzofurans with α,β-unsaturated N-acyl pyrazoles, followed by a dehydrative aromatization, has been used to synthesize triaxially chiral polysubstituted naphthalene derivatives with excellent enantioselectivities. chemistryviews.org

Central-to-Axial Chirality Conversion:

This strategy involves the creation of a stereocenter, which then directs the formation of an atropisomeric axis of chirality. The asymmetric synthesis of quinoline-naphthalene atropisomers has been achieved through a chiral phosphoric acid-catalyzed Povarov reaction followed by an oxidation step. researchgate.net This method provides access to functionalized atropisomers in high yields and enantioselectivities. researchgate.net

The table below outlines these modern asymmetric synthetic strategies and their potential applicability to the synthesis of chiral this compound analogues.

| Synthetic Strategy | Key Features | Catalyst/Reagent | Potential Application to Target Analogues |

| Catalytic Asymmetric Dearomatization | Direct conversion of aromatic naphthalene core into a chiral, non-aromatic structure. | Chiral dirhodium carboxylate. rsc.org | Could be used to introduce stereocenters on the naphthalene ring of a precursor before the installation of bulky substituents. |

| Asymmetric Diels-Alder Reaction | [4+2] cycloaddition to construct a chiral, substituted naphthalene ring system. | Ni(II) catalyst with a chiral ligand. chemistryviews.org | A suitably substituted diene and dienophile could be designed to construct a naphthalene core with desired stereochemistry and substitution patterns. |

| Central-to-Axial Chirality Conversion | Creation of a stereocenter that subsequently controls the formation of a chiral axis (atropisomerism). | Chiral phosphoric acid. researchgate.net | Could be employed if the substitution pattern of the target analogue allows for hindered rotation around a single bond, leading to atropisomerism. |

Advanced Spectroscopic and Structural Elucidation of Bis 1,1 Dimethylethyl Dimethylnaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis of Proton and Carbon-13 Chemical Shifts and Coupling Patterns

Specific chemical shift (δ) values and coupling constants (J) for the protons and carbon-13 nuclei of Bis(1,1-dimethylethyl)dimethylnaphthalene are not available in published literature. This data would be essential to describe the electronic environment of the atoms within the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

Without experimental 2D NMR spectra, the specific through-bond correlations that would confirm the connectivity of the proton and carbon skeletons of the molecule cannot be detailed.

NOESY and ROESY for Conformational Analysis and Steric Environment Probing

Data from Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are required to understand the through-space interactions and determine the preferred conformation and steric hindrances within the molecule. Such data is currently unavailable.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Experimentally obtained Infrared (IR) and Raman spectra are necessary to identify the characteristic vibrational modes of the functional groups present in this compound. While theoretical calculations exist for related compounds, specific experimental data for the title compound is absent.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

While the molecular formula can be deduced, high-resolution mass spectrometry data is needed to confirm the exact mass and elemental composition, and to study its fragmentation patterns. This information is not currently documented.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Crystal Packing and Intermolecular Interactions in Naphthalene (B1677914) Derivatives

The crystal packing of naphthalene and its derivatives is generally governed by a delicate balance of attractive and repulsive forces. In unsubstituted naphthalene, the planar aromatic rings favor a herringbone packing motif, maximizing π-π stacking and van der Waals interactions. However, the introduction of bulky substituents like tert-butyl and methyl groups, as in this compound, dramatically alters this arrangement.

The large steric bulk of the tert-butyl groups is expected to prevent the close, parallel stacking of the naphthalene cores. This steric hindrance would likely lead to a more open packing structure, potentially with significant cavities within the crystal lattice. Instead of strong π-π stacking, the dominant intermolecular forces are anticipated to be weaker van der Waals interactions between the alkyl groups and C-H···π interactions, where the hydrogen atoms of the methyl and tert-butyl groups interact with the electron-rich π-system of adjacent naphthalene rings.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise molecular geometry of this compound has not been experimentally determined through single-crystal X-ray diffraction. However, expected values for its bond lengths, bond angles, and dihedral angles can be estimated based on standard values for similar chemical environments and data from closely related, structurally characterized compounds.

The naphthalene core is expected to be largely planar, although some minor distortions from planarity may occur due to the steric strain imposed by the bulky substituents, particularly if they are in peri positions. The C-C bond lengths within the aromatic rings will exhibit the characteristic pattern of alternating lengths typical of naphthalene, though these may be slightly perturbed by the electronic effects of the alkyl substituents.

The tables below present expected bond lengths and angles for the key structural fragments of this compound. It is important to note that these are idealized or average values and the actual experimental values may vary.

Table 1: Expected Bond Lengths in this compound

| Bond Type | Atom 1 | Atom 2 | Expected Length (Å) |

| Aromatic C-C (Naphthalene) | C (aromatic) | C (aromatic) | 1.36 - 1.42 |

| Naphthalene-Methyl C-C | C (aromatic) | C (methyl) | ~1.51 |

| Naphthalene-tert-Butyl C-C | C (aromatic) | C (tert-butyl) | ~1.54 |

| tert-Butyl C-C | C (quat) | C (methyl) | ~1.54 |

| Methyl C-H | C (methyl) | H | ~1.09 |

| Aromatic C-H | C (aromatic) | H | ~1.08 |

Table 2: Expected Bond Angles in this compound

| Angle Type | Atom 1 | Atom 2 (Vertex) | Atom 3 | Expected Angle (°) |

| Aromatic C-C-C (Naphthalene) | C (aromatic) | C (aromatic) | C (aromatic) | ~120 |

| Naphthalene-C-C (Methyl) | C (aromatic) | C (aromatic) | C (methyl) | ~120 |

| Naphthalene-C-C (tert-Butyl) | C (aromatic) | C (aromatic) | C (tert-butyl) | ~120 |

| tert-Butyl C-C-C | C (quat) | C (tert-butyl) | C (methyl) | ~109.5 |

| H-C-H (Methyl) | H | C (methyl) | H | ~109.5 |

The dihedral angles, particularly those involving the tert-butyl groups, would be of significant interest. The rotation of the tert-butyl groups around the C(aromatic)-C(tert-butyl) bond would likely be restricted to minimize steric clashes with the adjacent methyl groups or the naphthalene ring itself. The precise conformation would be a balance between minimizing these steric repulsions and optimizing the crystal packing forces.

Theoretical and Computational Chemistry Studies on Bis 1,1 Dimethylethyl Dimethylnaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT calculations serve as a cornerstone for understanding the fundamental properties of molecules. For a sterically hindered system like Bis(1,1-dimethylethyl)dimethylnaphthalene, DFT would be instrumental in elucidating its preferred three-dimensional structure and electronic characteristics.

Optimization of Ground-State Geometries and Conformational Landscapes

The initial step in a computational study would involve the optimization of the ground-state geometry of the various isomers of this compound. This process identifies the most stable arrangement of atoms in the molecule. Given the bulky 1,1-dimethylethyl (tert-butyl) groups, significant steric interactions are expected, which would lead to distortions from a planar naphthalene (B1677914) core. researchgate.netmdpi.com A comprehensive conformational analysis would be necessary to identify all low-energy conformers and the energy barriers between them. Such studies have been performed on other sterically hindered systems, like cis-1,4-di-tert-butylcyclohexane, revealing the existence of multiple stable conformations. nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps and Energetics)

Frontier molecular orbital (FMO) analysis, specifically the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provides critical insights into the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and can be correlated with the electronic absorption spectra. ssrn.com For this compound, the electron-donating nature of the alkyl substituents would be expected to influence the HOMO and LUMO energy levels compared to unsubstituted naphthalene.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Shielding Tensors)

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. The calculation of NMR shielding tensors, for example, allows for the prediction of 1H and 13C chemical shifts, which can then be compared with experimental data to confirm the molecular structure. rug.nlrsc.orgscirp.org For a complex molecule with multiple isomers like this compound, theoretical NMR predictions would be essential for assigning the signals in an experimental spectrum to specific nuclei within the molecule. doi.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. mdpi.com An MD simulation of this compound could reveal how the bulky tert-butyl groups influence the flexibility of the naphthalene ring system and how the molecule interacts with different solvents. Understanding these dynamic processes is crucial for predicting the molecule's behavior in solution.

Computational Analysis of Steric Hindrance Effects on Molecular Properties

The defining feature of this compound is the significant steric hindrance introduced by the tert-butyl groups. Computational methods can be employed to quantify these steric effects and their impact on molecular properties. mdpi.com For instance, the steric strain can be calculated to understand the energetic cost of the distorted geometry. Furthermore, the steric bulk would be expected to influence the molecule's reactivity by shielding certain parts of the molecule from attack by reagents.

Prediction of Reaction Pathways and Transition States in Relevant Chemical Transformations

Computational chemistry can be used to model chemical reactions and predict their outcomes. By calculating the energies of reactants, products, and transition states, it is possible to determine the most likely reaction pathways. For this compound, theoretical studies could explore its reactivity in various chemical transformations, taking into account the electronic and steric effects of the substituents. This could involve modeling reactions such as electrophilic aromatic substitution or oxidation.

Reactivity and Reaction Mechanisms of Bis 1,1 Dimethylethyl Dimethylnaphthalene

Influence of Steric Hindrance on Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. For naphthalenes, substitution is generally more facile than for benzene (B151609) and typically occurs preferentially at the C1 (α) position over the C2 (β) position. libretexts.org This preference is attributed to the formation of a more stable cationic intermediate, known as an arenium ion or Wheland intermediate, which can better delocalize the positive charge while retaining one intact benzene ring in its resonance structures. libretexts.orgyoutube.com

However, in a highly substituted system like bis(1,1-dimethylethyl)dimethylnaphthalene, this intrinsic regioselectivity is heavily modulated by steric effects. youtube.com The large tert-butyl groups can physically block the approach of an electrophile to adjacent positions, potentially overriding the inherent electronic preference for the α-position. nih.gov The regioselectivity is thus dictated by a balance between the electronic stabilization of the intermediate and the steric hindrance in the transition state. nih.govacs.org

The directing effects of the alkyl substituents play a crucial role in determining the position of electrophilic attack. Both tert-butyl and methyl groups are electron-donating and are classified as activating, ortho-, para-directors. libretexts.org In a scenario where these groups are present, the incoming electrophile is directed to the positions ortho and para to them. The ultimate regiochemical outcome depends on the specific substitution pattern of the this compound isomer.

For a hypothetical isomer such as 1,5-bis(1,1-dimethylethyl)-2,6-dimethylnaphthalene, the potential sites for substitution are C3, C4, C7, and C8.

Attack at C4 and C8: These positions are para to the methyl groups and ortho to the tert-butyl groups.

Attack at C3 and C7: These positions are ortho to both a methyl and a tert-butyl group.

Given the substantial steric bulk of the tert-butyl group, electrophilic attack at the adjacent C2 and C6 positions is highly disfavored. The steric hindrance at the C3 and C7 positions, being ortho to the bulky tert-butyl group, would also be significant. Therefore, substitution is most likely to occur at the C4 and C8 positions, which are sterically more accessible.

Reaction rates for EAS on this compound are expected to be considerably slower than those for naphthalene (B1677914) or less-substituted alkylnaphthalenes. While alkyl groups are electronically activating, the severe steric hindrance impedes the approach of the electrophile and raises the activation energy of the substitution process. youtube.com

| Position of Attack | Directing Influences | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C4 / C8 | Para to -CH₃, Ortho to -C(CH₃)₃ | Moderate | Major Product |

| C3 / C7 | Ortho to -CH₃, Ortho to -C(CH₃)₃ | High | Minor or No Product |

| C2 / C6 | Ortho to -C(CH₃)₃, Meta to -CH₃ | Very High | No Product Expected |

The outcome of electrophilic aromatic substitution can be sensitive to reaction conditions such as temperature and solvent. libretexts.org For instance, the sulfonation of naphthalene is a classic example of thermodynamic versus kinetic control; reaction at lower temperatures favors the kinetically controlled α-product, while higher temperatures favor the more thermodynamically stable β-product. youtube.com

For a sterically congested molecule like this compound, forcing conditions (e.g., higher temperatures, stronger Lewis acids) may be required to achieve substitution. These conditions could potentially alter the product distribution. It is conceivable that under kinetic control (milder conditions), substitution would occur at the most accessible site. Under thermodynamic control (harsher conditions), a rearrangement or substitution at a more sterically hindered but electronically favored position might occur, if the resulting product has greater thermodynamic stability.

Furthermore, in highly alkylated aromatic systems, ipso-substitution can become a competitive pathway. This reaction involves the attack of an electrophile at a position already bearing a substituent, leading to the displacement of that substituent. Detritiation studies on 1,4-dimethylnaphthalene (B47064) have shown that protiodemethylation can occur due to the high stability of the intermediate for this ipso-attack. rsc.org Given the bulky tert-butyl groups, an ipso-attack leading to de-tert-butylation could be a possible side reaction under strongly acidic conditions.

Nucleophilic Aromatic Substitution (SNAr) on Activated Derivatives

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is distinct from SN1 and SN2 reactions and requires specific substrate features. The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (typically a halide). wikipedia.org

The parent this compound, being an electron-rich hydrocarbon, is unreactive towards nucleophilic aromatic substitution. However, functionalized derivatives can be suitable substrates. For an SNAr reaction to occur, a derivative such as 1-bromo-2,4-dinitro-5,7-bis(1,1-dimethylethyl)-6,8-dimethylnaphthalene would be required.

In such a hypothetical activated derivative, the reaction would proceed via the addition of a nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. The bulky tert-butyl and methyl groups surrounding the reaction center would exert a significant steric effect, likely hindering the approach of the nucleophile and thus decreasing the reaction rate compared to less substituted analogs. elsevierpure.com

Oxidative and Reductive Transformations of the Naphthalene Core

The naphthalene core, being more electron-rich than benzene, is more susceptible to both oxidation and reduction. libretexts.org

Oxidative Transformations: The oxidation of naphthalenes can lead to the formation of naphthoquinones. The specific isomer of this compound would dictate the structure of the resulting quinone. For example, the oxidation of 1,4-dialkylnaphthalenes typically yields 1,4-naphthoquinones. The bulky substituents would influence the regiochemistry of the oxidation, likely directing it to the less sterically encumbered ring in an asymmetrically substituted derivative. Additionally, the methyl groups attached to the ring represent benzylic positions, which are susceptible to oxidation under certain conditions (e.g., with KMnO₄ or CrO₃) to form carboxylic acid groups, provided the reaction can be controlled to avoid complete degradation of the aromatic system.

Reductive Transformations: The naphthalene ring system can be reduced under various conditions. Catalytic hydrogenation over metals like palladium or platinum typically leads to the complete saturation of the rings, forming decahydronaphthalene (B1670005) (decalin) derivatives. A more controlled reduction can be achieved using dissolving metals, such as in the Birch reduction (Na or Li in liquid ammonia (B1221849) with an alcohol). In the Birch reduction of substituted naphthalenes, the reduction generally occurs in the less substituted ring. For this compound, this would likely result in the formation of a dihydronaphthalene derivative, with the bulky alkyl groups directing the regioselectivity of the reduction. Gaining bonds to hydrogen is characteristic of a reduction reaction. youtube.com

Metal-Catalyzed Coupling Reactions Utilizing Functionalized this compound

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.com To participate in these reactions, the inert C-H bonds of this compound must first be converted into more reactive functional groups, such as a halide (Br, I) or a triflate. This functionalized derivative can then serve as a substrate in various coupling reactions. umich.edu

The presence of bulky tert-butyl groups ortho to the reaction site poses a significant challenge for cross-coupling reactions. Steric hindrance can slow down or completely inhibit key steps in the catalytic cycle, such as oxidative addition and reductive elimination. organic-chemistry.org Consequently, achieving efficient coupling with these substrates often requires specialized catalytic systems.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction couples an organohalide or triflate with an organoboron compound, catalyzed by a palladium complex. nih.govchemrxiv.org For a sterically hindered substrate like bromo-bis(1,1-dimethylethyl)dimethylnaphthalene, standard catalysts like Pd(PPh₃)₄ may be ineffective. High yields typically require the use of catalysts bearing bulky, electron-rich ligands, such as trialkylphosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), which promote the difficult oxidative addition and reductive elimination steps. organic-chemistry.orgacs.org

| Component | Example | Function |

|---|---|---|

| Aryl Halide | Bromo-bis(1,1-dimethylethyl)dimethylnaphthalene | Electrophilic partner |

| Boron Reagent | Arylboronic acid or ester | Nucleophilic partner |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | SPhos, XPhos, P(t-Bu)₃, or an NHC ligand | Stabilizes catalyst, promotes key steps organic-chemistry.org |

| Base | K₃PO₄, Cs₂CO₃, or t-BuOK | Activates the boron reagent for transmetalation acs.org |

| Solvent | Toluene, Dioxane, or THF | Reaction medium |

Heck Cross-Coupling: The Heck reaction forms a new C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. rsc.orgorganic-chemistry.org The significant steric bulk on the functionalized this compound substrate would heavily influence the reaction. Intramolecular Heck reactions are often more efficient than their intermolecular counterparts for hindered systems. libretexts.org Achieving a successful intermolecular Heck reaction would likely require high temperatures and specialized catalyst systems designed to operate in sterically demanding environments. springernature.comnih.gov

Sonogashira Cross-Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a powerful tool for constructing arylalkynes. As with the Suzuki and Heck reactions, coupling a sterically hindered halo-bis(1,1-dimethylethyl)dimethylnaphthalene would be challenging. The efficiency of the reaction would be highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, and reaction conditions to overcome the steric hindrance around the reaction center. acs.org

Ligand Design Considerations for Sterically Demanding Substrates

The unique architecture of this compound, featuring a rigid naphthalene scaffold decorated with sterically imposing tert-butyl groups, makes its derivatives prime candidates for use as bulky ligands in homogeneous catalysis. The design of such ligands is critical for reactions involving sterically demanding substrates, where precise control of the metal center's coordination environment is paramount.

The principles governing the efficacy of bulky ligands are well-established, particularly in the realm of palladium-catalyzed cross-coupling reactions. nih.gov The introduction of bulky and electron-rich phosphine ligands, for instance, has been shown to dramatically improve the efficiency and selectivity of these transformations. nih.gov For a hypothetical phosphine derivative of this compound, several key design considerations come into play:

Steric Bulk: The large tert-butyl groups would create a sterically congested pocket around the metal center. This bulk is advantageous as it promotes the formation of monoligated, 14-electron palladium(0) species, which are often the catalytically active species in cross-coupling cycles. youtube.com This steric hindrance can also facilitate the reductive elimination step, which is often the product-forming step of the catalytic cycle. nih.gov

Electron-Donating Properties: The alkyl substituents (both tert-butyl and methyl groups) are electron-donating, which increases the electron density on the naphthalene ring system. If a donor atom like phosphorus were attached, this would result in a strongly σ-donating ligand. youtube.com Electron-rich ligands are known to promote the oxidative addition of challenging substrates, such as aryl chlorides, by making the metal center more nucleophilic. youtube.com

Stability: The steric bulk provided by the tert-butyl groups can also enhance the stability of the ligand itself, primarily by shielding the donor atom (e.g., phosphorus) from oxidation. youtube.com This robustness is a practical advantage for ligands used in industrial applications.

The interplay of these steric and electronic factors is crucial. For example, in the Buchwald-Hartwig amination, the use of bulky, electron-rich dialkylbiaryl phosphine ligands has become routine for coupling a wide range of substrates, including those that are sterically hindered. nih.gov By analogy, a ligand based on the this compound framework would be expected to perform well in similar transformations, effectively coupling bulky amines and aryl halides.

Table 1: Design Principles for Bulky Ligands in Catalysis

| Feature | Design Consideration | Impact on Catalytic Cycle |

|---|---|---|

| Steric Hindrance | Introduction of large groups (e.g., tert-butyl, adamantyl) near the coordinating atom. | Promotes formation of monoligated active species; facilitates reductive elimination. |

| Electron Density | Use of electron-donating substituents (e.g., alkyl groups) on the ligand backbone. | Enhances the rate of oxidative addition, particularly with less reactive substrates. |

| Bite Angle (for bidentate ligands) | Geometric constraint imposed by the ligand backbone connecting two donor atoms. | Influences the geometry at the metal center and the ease of reductive elimination. |

| Ligand Stability | Steric protection of the coordinating atom and robust backbone. | Prevents ligand degradation (e.g., oxidation) under reaction conditions. |

Cycloaddition and Pericyclic Reactions Involving the Naphthalene Moiety

The naphthalene core of this compound is a polycyclic aromatic hydrocarbon and, as such, can participate in cycloaddition and pericyclic reactions. However, the inherent aromaticity of the naphthalene system imposes a significant energetic barrier to reactions that disrupt this stabilization.

Cycloaddition Reactions: The most common type of cycloaddition involving naphthalene is the [4+2] Diels-Alder reaction, where one of the rings of naphthalene acts as the diene. Due to the loss of aromaticity in the transition state, these reactions typically require harsh conditions, such as high temperatures and pressures, or photochemical activation to proceed. nih.gov For instance, thermal [4+2] cycloaddition of naphthalene often requires temperatures up to 210 °C. nih.gov

The substituents on the this compound molecule would significantly influence its reactivity as a diene:

Electronic Effects: The electron-donating methyl and tert-butyl groups would increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the naphthalene system. This electronic perturbation would generally be expected to lower the activation barrier for Diels-Alder reactions with electron-deficient dienophiles.

Steric Effects: The pronounced steric bulk of the tert-butyl groups would likely hinder the approach of a dienophile. This steric repulsion could override the favorable electronic effects, leading to a net decrease in reaction rate or a change in regioselectivity compared to less substituted naphthalenes. The steric interactions can cause deviations from planarity in the product, affecting its properties. rsc.orgresearchgate.net

Photochemical [2+2] cycloadditions are another class of reactions accessible to naphthalene derivatives, particularly those bearing unsaturated substituents like acrylic acids. nih.govrsc.org These reactions proceed through an excited state and can be used to construct cyclobutane (B1203170) rings. The substitution pattern on the naphthalene ring would again play a critical role in determining the efficiency and stereochemical outcome of such photoreactions.

Pericyclic Reactions: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. rsc.orgresearchgate.net Electrocyclic reactions, a type of pericyclic reaction, are intramolecular processes that involve the formation of a ring and a new σ-bond from a conjugated π-system. While less common for the naphthalene core itself, derivatives with attached conjugated systems could undergo such transformations. The steric strain induced by the bulky substituents in this compound could influence the stereochemical course (conrotatory vs. disrotatory) of an electrocyclic reaction in an attached polyene chain, in accordance with the Woodward-Hoffmann rules.

Investigation of Reaction Kinetics and Thermodynamic Profiles

The kinetics and thermodynamics of reactions involving the naphthalene moiety are fundamentally linked to the high resonance energy of the aromatic system (approximately 80.3 kcal/mol). nih.gov Any reaction that disrupts this aromaticity will have a significant thermodynamic and kinetic cost.

Thermodynamic Profile: In Diels-Alder reactions, an equilibrium can exist between the reactants and the cycloadduct, especially at elevated temperatures. masterorganicchemistry.com This reversibility allows for thermodynamic control of the product distribution. For naphthalene, the retro-Diels-Alder reaction, which re-establishes aromaticity, is often favored. Computational studies on the Diels-Alder reaction of unsubstituted naphthalene with dienophiles like acetylene (B1199291) (C₂H₂) and ethylene (B1197577) (C₂H₄) have provided insight into the thermodynamic landscape. chemrevlett.com Thermochemical calculations have also shown that naphthalene is generally not reactive towards C₆₀ fullerene in Diels-Alder reactions, in contrast to more reactive polyacenes like anthracene (B1667546) and pentacene. researchgate.net The bulky substituents on this compound would be expected to introduce steric strain in the resulting adduct, potentially shifting the equilibrium further towards the starting materials compared to unsubstituted naphthalene.

Reaction Kinetics: The rate of cycloaddition reactions involving naphthalene is typically slow due to a high activation energy barrier. semanticscholar.org For the Diels-Alder reaction, this barrier is associated with the energetic penalty of disrupting the aromatic π-system in the transition state. chemrevlett.com Kinetic studies often distinguish between the endo and exo transition states. The endo product is frequently the kinetic product, formed faster at lower temperatures, while the more sterically relaxed exo product is the thermodynamic product, favored at higher temperatures where the reaction is reversible. masterorganicchemistry.com

The presence of the bulky tert-butyl groups on this compound would likely increase the activation energy for cycloaddition, particularly for the sterically more congested endo pathway. This would result in slower reaction rates compared to less hindered naphthalene derivatives.

Table 2: Calculated Energy Parameters for Diels-Alder Reactions of Naphthalene

| Reaction | Activation Energy (ΔE‡, kcal/mol) | Reaction Energy (ΔEr, kcal/mol) |

|---|---|---|

| Naphthalene + C₂H₂ | 29.8 | -1.7 |

| Naphthalene + C₂H₄ | 31.8 | -13.5 |

Data derived from computational studies at the M06-2X/6–311G(d,p) level of theory. chemrevlett.com

Role of Bis 1,1 Dimethylethyl Dimethylnaphthalene in Supramolecular Chemistry and Host Guest Interactions

Design and Synthesis of Naphthalene-Based Macrocycles and Cages

A comprehensive search of chemical databases and scholarly articles did not yield specific examples of macrocycles or molecular cages that are explicitly designed and synthesized using Bis(1,1-dimethylethyl)dimethylnaphthalene as a primary structural component. The synthesis of naphthalene-based macrocycles is a well-established area of research, often employing various naphthalene (B1677914) diols, diamines, or dicarboxylates as precursors. However, the literature does not indicate that the this compound isomer has been utilized in a similar capacity for the construction of well-defined macrocyclic or caged structures. The steric hindrance imposed by the bulky tert-butyl groups might pose synthetic challenges or direct research towards other, more readily functionalized naphthalene derivatives.

Non-Covalent Interactions and Recognition Phenomena (e.g., π-π Stacking, CH-π Interactions)

Formation of Co-Crystals and Inclusion Complexes

There is no available scientific literature describing the formation of co-crystals or inclusion complexes where this compound acts as either the host or the guest molecule. The formation of co-crystals relies on specific and directional intermolecular interactions, such as hydrogen bonding or halogen bonding, which are not inherent to the parent hydrocarbon. While it could potentially be a guest in a larger host cavity, or form co-crystals with other aromatic systems through van der Waals forces, no such examples have been reported. Similarly, its ability to act as a host for inclusion complexes would depend on its incorporation into a pre-organized cavity, a scenario not described in the current body of literature.

Self-Assembly Processes Directed by Steric and Electronic Factors

The self-assembly of molecules is a delicate balance of attractive and repulsive forces. The steric bulk of the tert-butyl groups and the electronic nature of the dimethylnaphthalene core would undoubtedly play a crucial role in any self-assembly process involving this compound. The steric hindrance could be a powerful tool to direct the assembly into discrete, well-defined architectures rather than extended aggregates. However, a review of the literature reveals no studies that have investigated or utilized this compound in the context of directed self-assembly. Research in this area tends to focus on naphthalene derivatives functionalized with groups that can engage in stronger and more specific interactions, such as hydrogen bonding or metal coordination, to guide the assembly process.

Applications of Bis 1,1 Dimethylethyl Dimethylnaphthalene and Its Derivatives As Advanced Molecular Building Blocks

Precursor in Organic Synthesis of Complex Natural Products and Pharmaceuticals

The dimethylnaphthalene scaffold, particularly when functionalized, serves as a crucial starting point for the synthesis of a variety of biologically active molecules. While direct applications of Bis(1,1-dimethylethyl)dimethylnaphthalene are not extensively documented in the synthesis of complex natural products, the principles of utilizing substituted naphthalenes are well-established. The methyl groups on the naphthalene (B1677914) ring can be selectively oxidized or halogenated to introduce further functionalities, paving the way for the construction of more intricate molecular architectures.

For instance, functionalized derivatives of 1,4-dimethylnaphthalene (B47064) have been investigated as precursors for biomedical applications. These derivatives can be designed to form metastable endoperoxide species which can release singlet oxygen, a key reactive species in photodynamic therapy for cancer and in antimicrobial treatments. researchgate.netnih.gov The synthesis of these functionalized molecules often involves the initial modification of the dimethylnaphthalene core.

The general strategy for employing dimethylnaphthalene derivatives in the synthesis of natural products often involves a series of strategic transformations. The synthesis of methylated naphthalene natural products like dehydrocacalohastine and musizin has been achieved starting from simple, commercially available naphthalene derivatives. chemistryviews.org These syntheses often rely on regioselective C-H functionalization to introduce necessary substituents onto the naphthalene core. chemistryviews.org This highlights the potential of specifically substituted dimethylnaphthalenes, such as a bis(tert-butyl)dimethylnaphthalene isomer, to serve as a starting scaffold for the synthesis of complex, biologically active molecules. The bulky tert-butyl groups could be envisioned to direct reactions to specific positions on the naphthalene ring, offering a level of steric control in the synthetic pathway.

| Starting Material | Key Transformation | Target Molecule Class | Potential Application |

| 1,4-Dimethylnaphthalene | Functionalization to form endoperoxides | Photoreactive compounds | Biomedical (Anticancer, Antibiotic) researchgate.netnih.gov |

| Substituted Naphthalenes | Regioselective C-H methylation | Methylated Naphthalene Natural Products | Medicinal Chemistry chemistryviews.org |

Ligand Scaffolds in Homogeneous and Heterogeneous Catalysis

The utility of this compound and its derivatives extends into the realm of catalysis, where the specific steric and electronic properties of the naphthalene scaffold can be harnessed to create highly effective ligands for metal-catalyzed reactions.

Chiral Auxiliaries and Ligands for Asymmetric Synthesis

In asymmetric synthesis, where the selective formation of one enantiomer of a chiral molecule is desired, chiral auxiliaries and ligands play a pivotal role. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org While specific examples of this compound as a chiral auxiliary are not prevalent in the literature, the principle of using chiral, sterically demanding molecules is a cornerstone of asymmetric synthesis.

More directly, chiral ligands derived from substituted naphthalenes are widely used in asymmetric catalysis. The atropisomeric chirality of 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives is a classic example of how the naphthalene framework can be used to create a chiral environment around a metal center, leading to high enantioselectivity in a wide range of reactions. wikipedia.org The introduction of bulky substituents, such as tert-butyl groups, onto a naphthalene-based ligand can further enhance stereochemical control by creating a more defined and restrictive chiral pocket around the catalytic active site. This steric hindrance can prevent undesired reaction pathways and favor the formation of the desired enantiomer.

Role in Stabilizing Metal Centers in Catalytic Cycles

The bulky tert-butyl groups in this compound derivatives make them excellent candidates for ligands that can stabilize metal centers in various oxidation states throughout a catalytic cycle. The steric hindrance provided by these groups can prevent the aggregation of metal nanoparticles, leading to more stable and active catalysts. mdpi.com Furthermore, bulky ligands can promote the formation of monoligated, coordinatively unsaturated metal complexes, which are often the catalytically active species in cross-coupling reactions.

For instance, sterically demanding N-heterocyclic carbene (NHC) ligands are known to be highly effective in palladium-catalyzed cross-coupling reactions. nacatsoc.org The steric bulk of these ligands facilitates the crucial oxidative addition step and stabilizes the low-coordinate palladium species. Similarly, naphthalene-based ligands with bulky substituents can play a similar role in stabilizing transition metal catalysts. mdpi.com The naphthalene moiety itself can participate in π-stacking interactions, further contributing to the stability of the metal complex. nih.gov

| Ligand Feature | Role in Catalysis | Example Reaction |

| Chiral Naphthalene Scaffold | Induces asymmetry at the metal center | Asymmetric Hydrogenation, Diels-Alder Reactions |

| Bulky tert-Butyl Groups | Steric shielding of the metal center | Suzuki-Miyaura Cross-Coupling |

| Naphthalene π-System | Electronic stabilization of the metal center | Various transition metal-catalyzed reactions |

Components in Functional Organic Materials

The unique combination of a rigid, aromatic naphthalene core and bulky, solubilizing tert-butyl groups makes this compound and its derivatives attractive building blocks for the creation of novel functional organic materials with tailored properties.

Building Blocks for Oligomers and Polymers with Defined Architectures

The dimethyl groups on the naphthalene ring provide convenient handles for polymerization reactions. These groups can be transformed into a variety of functional groups, such as halogens or boronic esters, which can then participate in cross-coupling reactions to form well-defined oligomers and polymers. The synthesis of discrete polyene oligomers has been demonstrated to study the properties of varying chain lengths. mit.edu

The incorporation of the bulky bis(tert-butyl)dimethylnaphthalene unit into a polymer backbone can significantly influence the polymer's morphology and properties. The steric hindrance of the tert-butyl groups can disrupt close packing of the polymer chains, leading to materials with increased solubility and potentially amorphous character. This is a desirable property for solution-processable organic electronic devices. Naphthalene-based polymers have been synthesized for use as catalytic supports in cross-coupling reactions. rsc.org Furthermore, silicon-containing oligomers with naphthalene moieties have been synthesized and their thermal and optical properties investigated. mdpi.com

Contribution to Thermal and Photochemical Stability of Materials

The inherent aromaticity and rigidity of the naphthalene core contribute to the high thermal stability of materials in which it is incorporated. Polymers containing naphthalene units in their backbone generally exhibit higher glass transition temperatures and decomposition temperatures compared to their purely aliphatic or benzene-based counterparts. mdpi.com The bulky tert-butyl groups can further enhance this thermal stability by sterically hindering bond rotation and chain motion, which are often prerequisites for thermal degradation pathways. google.com Studies on poly(butylene terephthalate) have shown how structural modifications can influence thermal degradation. mdpi.commdpi.com

In addition to thermal stability, the naphthalene moiety can also impart enhanced photochemical stability to materials. The aromatic system is capable of absorbing UV radiation and dissipating the energy through non-destructive pathways, thus protecting the material from photodegradation. The presence of bulky substituents can further shield the polymer backbone from reactive species generated by UV light. This is particularly important for materials used in outdoor applications or in organic electronic devices that are exposed to light during operation. The photochemical stability of materials containing naphthalene diimides has been a subject of investigation for applications in stable perovskite solar cells. rsc.org

| Structural Feature | Property Enhancement | Application Area |

| Rigid Naphthalene Core | Increased Thermal Stability | High-Performance Plastics, Organic Electronics |

| Bulky tert-Butyl Groups | Enhanced Solubility and Thermal Stability | Solution-Processable Materials, Coatings |

| Aromatic π-System | UV Absorption and Photochemical Stability | Outdoor Materials, Organic Photovoltaics |

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | This compound |

| BINOL | 1,1'-Bi-2-naphthol |

| NHC | N-heterocyclic carbene |

| PBT | Poly(butylene terephthalate) |

| Dehydrocacalohastine | (9bS)-3,9-dimethyl-6-(1-methylethenyl)-9bH-naphtho[2,1-b]furan-7-ol |

| Musizin | 2-acetyl-1,8-dihydroxy-3-methylnaphthalene |

Influence on Morphology and Processing Characteristics of Material Systems

The introduction of bis(1,1-dimethylethyl) groups—commonly known as tert-butyl groups—onto a dimethylnaphthalene core profoundly impacts the morphology and processing characteristics of materials in which it is incorporated. These bulky, three-dimensional substituents serve as "steric shields" that disrupt the extensive π–π stacking typically observed in planar aromatic molecules. This inhibition of intermolecular aggregation is a critical design feature for solution-processable materials.

In polymer systems, the presence of such bulky side groups can enhance solubility and promote the formation of amorphous, glassy films. This is particularly advantageous in applications like organic light-emitting diodes (OLEDs), where uniform, defect-free thin films are essential for device performance and longevity. The steric hindrance provided by the tert-butyl groups prevents the close packing of polymer chains, which can otherwise lead to crystallization or phase separation, thereby improving the morphological stability of the film. Research on other aromatic systems has shown that incorporating two tert-butyl groups can effectively reduce aggregation-caused self-quenching of excitons in neat films by inhibiting intramolecular vibrational relaxation and intermolecular π–π stacking.

Integration into Optoelectronic and Electronic Devices (Academic Material Design Focus)

The unique electronic properties and morphological control afforded by the this compound scaffold make it a valuable component in the design of materials for optoelectronic devices. Its primary role is often as a host material in the emissive layer of OLEDs or as a building block for charge-transporting polymers.

The charge transport characteristics of organic materials are intrinsically linked to molecular packing and intermolecular electronic coupling. While extensive π-stacking can create efficient pathways for charge hopping, it can also lead to the formation of traps and undesirable emissive aggregates. The tert-butyl groups in this compound derivatives play a crucial role in mediating this balance.

By enforcing a greater distance between adjacent naphthalene cores, the bulky substituents can decrease the electronic coupling (transfer integral) between molecules. While this might intuitively suggest lower charge mobility, it can also reduce the degree of energetic disorder within the material. In some systems, particularly those prone to forming deep charge traps due to excessive aggregation, this can lead to more stable and reproducible charge transport characteristics. Theoretical studies on related anthracene (B1667546) derivatives have shown that while high hole mobility is often associated with significant intermolecular interactions, the specific molecular arrangement is critical, and bulky groups can help achieve favorable, albeit less tightly packed, structures. The naphthalene core itself provides the fundamental charge-transporting pathway, and the methyl and tert-butyl groups modulate the energy levels (HOMO/LUMO) and the solid-state morphology to optimize performance.

In optoelectronic devices, managing the behavior of excitons (bound electron-hole pairs) is paramount for achieving high efficiency. Host materials in OLEDs must possess a high triplet energy to effectively confine excitons on the guest emitter molecules and prevent energy loss through non-radiative pathways. The naphthalene core has a high triplet energy, making its derivatives promising host materials.

The tert-butyl groups contribute significantly to maintaining this high triplet energy in the solid state. By preventing close molecular packing, they minimize intermolecular interactions that can lower the effective triplet energy of the host material. This steric insulation is critical for preventing reverse energy transfer from a high-energy blue phosphorescent or TADF (thermally activated delayed fluorescence) emitter back to the host. This principle allows for efficient energy transfer from the host to the dopant, a key process for achieving high quantum efficiency in OLEDs. The inhibition of aggregation also suppresses the formation of low-energy excimer states, which are detrimental to device efficiency and color purity.

The design of effective emitters and hosts for OLEDs revolves around achieving a combination of thermal stability, appropriate energy levels, high photoluminescence quantum yield (for emitters), high triplet energy (for hosts), and good film-forming properties. This compound serves as an excellent foundational structure that addresses several of these requirements.

Key Design Principles:

High Triplet Energy: The intrinsic electronic structure of the naphthalene core provides a high triplet energy level, essential for hosting blue emitters.

Morphological Stability: The bulky tert-butyl groups disrupt crystallization and promote the formation of stable amorphous films, enhancing device lifetime. This steric hindrance is a widely used strategy in commercial host materials based on other aromatic cores like anthracene.

Solubility and Processability: The non-planar nature and steric bulk introduced by the tert-butyl groups enhance solubility, making the molecules compatible with cost-effective solution-processing techniques.

Energy Level Tuning: The addition of methyl groups provides a means to modestly tune the HOMO and LUMO energy levels through their electron-donating inductive effect, allowing for better energy level alignment with adjacent charge-transport layers and emitters.

The table below summarizes the key physical properties of a relevant isomer, 2,6-di-tert-butylnaphthalene (B165587), which is a foundational structure in this chemical family.

| Property | Value |

| Molecular Formula | C₁₈H₂₄ |

| Molecular Weight | 240.38 g/mol |

| CAS Number | 3905-64-4 |

| Melting Point | 145-148 °C |

| Boiling Point | 335.1 °C at 760 mmHg |

Note: Data corresponds to the 2,6-di-tert-butylnaphthalene isomer. Properties may vary for other isomers.

Application in Sensing and Chemoresponsive Systems through Molecular Recognition

While the primary applications of this compound derivatives are in optoelectronics, their structured molecular architecture also presents opportunities in the field of chemical sensing. The naphthalene core is fluorescent, and its emission properties are sensitive to the local environment. This principle forms the basis for fluorescence-based chemical sensors.

The defined cavities and surfaces created by the bulky tert-butyl groups can be engineered to facilitate specific host-guest interactions. By functionalizing the naphthalene ring or the substituent groups, it is possible to introduce specific binding sites for target analytes. The binding of an analyte can induce a change in the photophysical properties of the naphthalene unit—such as a shift in emission wavelength or a change in fluorescence intensity (quenching or enhancement)—providing a detectable signal.

For example, the hydrophobic pocket created by the tert-butyl groups could be designed for the selective recognition of small organic molecules in aqueous environments. The steric bulk can also be used to control access to a reactive site on the molecule, allowing it to respond selectively to analytes of a particular size or shape. While specific research into sensing applications of this compound is nascent, studies on related functionalized aromatic compounds demonstrate the viability of this approach for detecting ions, neutral molecules, and even changes in the physical environment like viscosity or polarity.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of polysubstituted, sterically hindered aromatic compounds like Bis(1,1-dimethylethyl)dimethylnaphthalene is often hampered by low yields, lack of regioselectivity, and harsh reaction conditions. Traditional methods such as Friedel-Crafts alkylation can be problematic due to the steric bulk of the tert-butyl groups, leading to unwanted side products or incomplete reactions. Future research must focus on creating more sophisticated and efficient synthetic pathways.

Promising avenues include the adoption of modern catalytic systems. For instance, palladium-catalyzed cross-coupling and annulation reactions have proven effective for constructing highly substituted aromatic systems and could be adapted for this specific target. acs.orgbohrium.com An emerging strategy involves the skeletal editing of more complex heteroarenes, such as the transmutation of nitrogen atoms in isoquinolines to carbon, which offers a novel entry to substituted naphthalenes. nih.gov Research should aim to develop protocols that are not only high-yielding but also highly regioselective, allowing for the precise placement of the substituent groups. A comparative analysis of a hypothetical current route versus a proposed advanced catalytic route is presented below.

| Parameter | Hypothetical Current Method (e.g., Friedel-Crafts) | Proposed Novel Catalytic Route | Potential Improvement |

|---|---|---|---|

| Overall Yield (%) | ▲ >167% | ||

| Number of Steps | Fewer purification stages | ||

| Regioselectivity | Reduced isomeric byproducts | ||

| Reaction Conditions | Increased functional group tolerance | ||

| Atom Economy | Less waste generation |

Exploration of Underutilized Reactivity Modes

The significant steric hindrance provided by the four substituent groups in this compound likely renders conventional aromatic reactivity, such as electrophilic substitution, difficult. This steric crowding, however, opens the door to exploring less common reaction pathways. The strain induced by peripheral overcrowding can lead to significant geometric distortions of the aromatic core, potentially rupturing aromaticity and enabling novel chemical transformations. nih.gov

Future research should investigate reactivity modes that capitalize on this unique structure. For example, C–H bond functionalization directed by one of the existing alkyl groups could provide a pathway to further elaborate the molecule without directly attacking the sterically shielded aromatic rings. Furthermore, the electronic properties of the naphthalene (B1677914) system are perturbed by the strain, which may enhance its reactivity in pericyclic reactions, such as Diels-Alder cycloadditions, a phenomenon observed in other strained polycyclic aromatic hydrocarbons (PAHs). nih.gov Investigating these underutilized modes could transform this seemingly inert molecule into a valuable building block.

Advanced Characterization Techniques for Dynamic Processes